TPT-172 HCl (R33)

描述

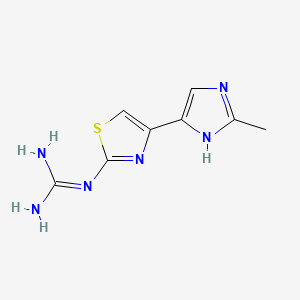

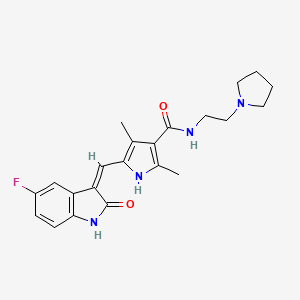

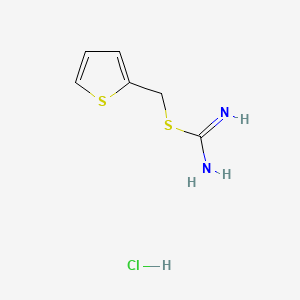

TPT-172 HCl, also known as R33, is a thiophene thiourea derivative with a molecular weight of 172 in its free base form . The chemical formula of TPT-172 HCl is C6H9ClN2S2 .

Molecular Structure Analysis

The molecular formula of TPT-172 HCl (R33) is C6H9ClN2S2 . Its exact mass is 207.9896 and its molecular weight is 208.7321 . The IUPAC name is thiophen-2-ylmethyl carbamimidothioate;hydrochloride .Chemical Reactions Analysis

TPT-172 HCl (R33) has been found to be effective at reducing Aβ and pTau levels in hiPSC-derived neurons from Alzheimer’s disease patients and controls .Physical And Chemical Properties Analysis

TPT-172 HCl (R33) has a molecular weight of 208.7 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . Its exact mass is 207.9895683 g/mol and its monoisotopic mass is 207.9895683 g/mol . Its topological polar surface area is 103 Ų . It has a heavy atom count of 11 .科学研究应用

癌症治疗中的核递送和积累

TPT-172 HCl已被研究用于其在核递送和积累方面的潜力,这对于许多与细胞核中的DNA或相关酶相互作用的抗癌药物来说是至关重要的。一项研究描述了构建超分子纳米药物以实现协同抗癌药物的核递送的策略,这可以提高抑制能力并促进体内协同肿瘤抑制(Cai et al., 2017)。

拓扑异构酶I介导的抗增殖活性

研究表明,TPT-172 HCl在抑制拓扑异构酶I(Topo I)方面具有有效性,这是DNA复制中的关键酶,因此对肿瘤细胞展现出抗增殖活性。这包括对氟代同卡托西汀的研究,展示了刺激Topo I介导的DNA切割与对各种肿瘤细胞系的细胞毒性之间的显著相关性(Lavergne et al., 2000)。

抗癌药物的改进稳定性和递送系统

TPT-172 HCl作为抗癌药物的有效性通过改进的递送系统得到增强。一项研究专注于牛血清白蛋白(BSA)纳米颗粒包埋TPT-172 HCl,以提高其内酯形式的稳定性,这对于维持其抗癌活性至关重要(Yang et al., 2007)。

癌症治疗的局部药物递送

使用TPT-172 HCl开发了用于靶向癌症治疗的局部药物递送系统。例如,一项关于含有疏水性TPT-172 HCl的纳米纤维贴片的研究展示了在原发性和晚期正位肝癌的局部治疗中潜在的优越性(Li et al., 2018)。

化学过程中的催化应用

除了其医学应用外,TPT-172 HCl还参与了催化过程,例如肉桂醛的氢化反应,展示了其在化学合成和工业应用中的实用性(Paul et al., 2020)。

纳米悬浮液增强抗肿瘤功效

TPT-172 HCl的纳米悬浮液显示出在增强其对肝癌等癌症的治疗功效方面具有潜力。这些纳米悬浮液已经证明相较于商业注射剂,在体内展现出改善的肿瘤靶向性和肝脏靶向性,以及增强的抗癌功效(Han et al., 2013)。

属性

IUPAC Name |

thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYZVDOORWWFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20532454 | |

| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TPT-172 HCl (R33) | |

CAS RN |

32415-42-2 | |

| Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 33067 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。